N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Description
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis and Characterization : A study focused on the synthesis and characterization of quinazoline derivatives, exploring their potential as diuretic and antihypertensive agents. These compounds were evaluated for their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potentials in rats, with certain derivatives showing significant activity (Rahman et al., 2014).
Antimicrobial and Anti-inflammatory Applications : Novel quinazoline derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. Certain compounds within this research demonstrated promising antimicrobial properties, and others exhibited significant analgesic and anti-inflammatory effects, indicating their potential for development into therapeutic agents (Dash et al., 2017).
Chemical Transformations and Derivatives
Chemical Properties and Derivatives : Research into the hydrolytic opening of the quinazoline ring in specific derivatives reveals insights into their chemical properties and potential for creating novel compounds through various reactions (Shemchuk et al., 2010). Additionally, the synthesis of polybenzoquinazolines via an intramolecular dehydration of photocyclization presents a method for creating complex quinazoline-based structures with potential application in material science and pharmacology (Wei et al., 2016).
Anticancer Activity
Cytotoxicity and Anticancer Activity : The synthesis and biological evaluation of amino- and sulfanyl-derivatives of benzoquinazolinones, including their potential cytotoxicity on cancer cell lines, have been explored. One specific compound showed significant anticancer activity, highlighting the therapeutic potential of quinazoline derivatives in oncology (Nowak et al., 2015).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-3-31-19-9-5-16(6-10-19)25-22(28)15-4-13-20-21(14-15)26-24(32)27(23(20)29)17-7-11-18(30-2)12-8-17/h4-14H,3H2,1-2H3,(H,25,28)(H,26,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVRQFFDYLKPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.